3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Antimalarial screening Plasmodium falciparum phenotypic HTS

This para-fluorophenyl oxadiazole-quinolin-4(1H)-one is a matched negative control (Z-score 1.05, -7% inhibition at 2 µM) for antimalarial screening cascades. Procure alongside ortho- (CAS 1081134-15-7) and meta-fluoro analogs to map fluorination SAR. The single N-H donor enables HBD-dependent target engagement studies versus the N-methyl null control (CAS 1081135-67-2). Unsubstituted C6 and free N1 provide late-stage functionalization vectors for parallel library synthesis.

Molecular Formula C17H10FN3O2
Molecular Weight 307.284
CAS No. 1081138-59-1
Cat. No. B2651892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1081138-59-1
Molecular FormulaC17H10FN3O2
Molecular Weight307.284
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)F
InChIInChI=1S/C17H10FN3O2/c18-11-7-5-10(6-8-11)16-20-17(23-21-16)13-9-19-14-4-2-1-3-12(14)15(13)22/h1-9H,(H,19,22)
InChIKeyYRWOHUWNDBLURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081138-59-1): Chemical Class, Structural Identity, and Core Characteristics for Research Procurement


3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081138-59-1; molecular formula C₁₇H₁₀FN₃O₂; molecular weight 307.28 g/mol) is a synthetic heterocyclic small molecule that incorporates a quinolin-4(1H)-one core linked at the 3-position to a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl substituent [1]. The compound is catalogued in PubChem (CID 135636087) and ChEMBL (CHEMBL4971523), and has been profiled in at least one publicly available high-throughput screening dataset—the Medicines for Malaria Venture (MMV) Hit Generation Library 1 (HGL1) campaign against asexual blood-stage Plasmodium falciparum [2][3].

Why 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Cannot Be Replaced by Superficially Similar Quinoline-Oxadiazole Hybrids


The 1,2,4-oxadiazole-quinolin-4(1H)-one scaffold is sensitive to subtle electronic and positional variations; even a shift of the fluorine atom from the para to the ortho position on the phenyl ring (CAS 1081134-15-7) produces a distinct regioisomer with potentially divergent molecular recognition, solubility, and metabolic stability profiles . Furthermore, N(1)-methylation (CAS 1081135-67-2) eliminates the hydrogen-bond donor capacity of the quinolin-4(1H)-one lactam, which can drastically alter both target binding and physicochemical properties [1]. The limited public screening data available for the 4-fluorophenyl congener—yielding a Z-score of 1.05 and −7% inhibition in a P. falciparum NF54 nanoGlo assay at 2 µM—contrasts with the nanomolar potency observed for other quinoline-oxadiazole chemotypes in distinct biological contexts, underscoring that in-class substitution without experimental validation is unreliable [2].

Quantitative Differentiation Evidence for 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one vs. Closest Analogs


Antimalarial Screening Activity vs. MMV HGL1 Library Baseline: Z-Score and % Inhibition in P. falciparum NF54 nanoGlo Assay

In a single-point primary screen at 2 µM against the drug-sensitive P. falciparum NF54 strain using a nanoluciferase reporter read-out (72 h incubation), 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one returned a Z-score of 1.05 and −7.0% inhibition, indicating no meaningful antiparasitic activity under these conditions [1]. The MMV HGL1 campaign identified only 75 actives from 141,786 compounds screened (0.05% hit rate), using a stringent IC₅₀ ≤ 2 µM criterion; the target compound falls well outside this activity threshold [2]. This establishes a clear quantitative baseline: the compound is essentially inactive against asexual blood-stage P. falciparum, differentiating it from active quinoline-4-carboxamide and quinoline-oxadiazole antimalarial leads that achieve IC₅₀ values in the sub-micromolar range within comparable assays [3].

Antimalarial screening Plasmodium falciparum phenotypic HTS Z-score

Regioisomeric Differentiation: Comparative Physicochemical Properties vs. 2-Fluorophenyl Isomer (CAS 1081134-15-7)

The para-fluorophenyl substitution in CAS 1081138-59-1 confers a calculated partition coefficient (XLogP3-AA) of 3.2 and a topological polar surface area (TPSA) of 71.78 Ų, as computed by PubChem [1]. The ortho-fluorophenyl regioisomer (CAS 1081134-15-7), while sharing the identical molecular formula (C₁₇H₁₀FN₃O₂) and molecular weight, is predicted to exhibit altered hydrogen-bond acceptor geometry and steric hindrance around the oxadiazole ring, which may influence target binding and solubility; no experimental logP or solubility data for either isomer have been publicly reported . The para-fluoro orientation aligns with established medicinal chemistry precedent for CYP450 metabolic stability, though no direct metabolic stability data for this compound are available.

Regioisomer comparison fluorine positional effect calculated logP medicinal chemistry

N(1)-Methylation Status: Hydrogen-Bond Donor Capacity vs. 1-Methyl Analog (CAS 1081135-67-2)

The target compound possesses one hydrogen-bond donor (the quinolin-4(1H)-one N–H) with a computed HBD count of 1, whereas the 1-methyl analog (CAS 1081135-67-2) has an HBD count of 0 [1]. The presence of an N–H donor can facilitate key target interactions (e.g., hinge-region hydrogen bonding in kinase ATP sites), but may also reduce passive membrane permeability relative to the N-methylated form. This is a well-documented class-level phenomenon for quinolin-4(1H)-one scaffolds: N-methylation typically improves logD and permeability at the expense of a hydrogen-bond interaction point [2]. No experimental permeability, solubility, or target engagement data directly comparing these two compounds have been published.

Hydrogen-bond donor N-methylation pharmacophore solubility

C6-Fluoro vs. C6-H Substitution: Predicted Potency Divergence in Quinoline-Oxadiazole Anticancer Series

Published quinoline-1,2,4-oxadiazole hybrid series targeting EGFR and BRAFᴹ⁰⁰ᴱ consistently demonstrate that C6-fluoro substitution enhances antiproliferative potency; for example, compounds 9b and 9h in a 1,2,4-oxadiazole/quinazoline-4-one hybrid series showed strong dual EGFR/BRAF inhibition with IC₅₀ values in the low micromolar range [1]. The target compound (CAS 1081138-59-1) lacks the C6-fluoro substituent, and its antiproliferative activity remains unreported in any publicly available dataset. Based on class-level SAR inference, the absence of C6-fluorination is expected to result in significantly reduced kinase inhibitory potency relative to C6-fluoro-substituted analogs.

SAR C6-fluorination anticancer EGFR inhibition

Evidence-Backed Research and Procurement Application Scenarios for 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one


Negative Control or Inactive Comparator in Antimalarial Phenotypic Screening Campaigns

Based on the documented Z-score of 1.05 and −7% inhibition in the P. falciparum NF54 nanoGlo assay at 2 µM [1], this compound is experimentally validated as essentially inactive against asexual blood-stage malaria parasites. It can serve as a matched negative control for quinoline-oxadiazole antimalarial screening cascades, providing a benchmark for assay background that is structurally related to active hit series but devoid of confounding antiparasitic activity.

Scaffold for Regiochemical SAR Studies of Fluorophenyl-Oxadiazole Bioisosteres

The para-fluorophenyl substitution pattern provides a defined reference point for systematic regioisomeric SAR exploration. When procured alongside the ortho-fluoro (CAS 1081134-15-7) and meta-fluoro analogs, researchers can isolate the contribution of fluorine position to target binding, metabolic stability, and physicochemical properties . This is particularly relevant for programs exploring fluorination strategies in lead optimization.

Hydrogen-Bond Pharmacophore Probe in Kinase or Protein-Protein Interaction Assays

The single N–H hydrogen-bond donor distinguishes this compound from its N-methylated counterpart (CAS 1081135-67-2) [2]. In target classes where hinge-region hydrogen bonding is critical (e.g., kinases, bromodomains), this compound can be used as a probe to assess whether N–H engagement contributes to binding affinity, with the N-Me analog serving as the HBD-null control.

Synthetic Intermediate for Diversification at C6 or N1 Positions

The unsubstituted C6 position and free N1–H offer two orthogonal vectors for late-stage functionalization. The compound can be employed as a key intermediate for parallel synthesis libraries, enabling the introduction of halogen, alkyl, or aryl groups at C6 (via electrophilic substitution or cross-coupling) and N-alkylation at N1, to generate focused libraries for screening against diverse biological targets.

Quote Request

Request a Quote for 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.